molecular formula C9H11ClFNO5S B8139945 (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride

Cat. No.: B8139945
M. Wt: 299.70 g/mol
InChI Key: VPXYRGJMKOHDJT-QRPNPIFTSA-N
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Description

Structural Classification and IUPAC Nomenclature

Molecular Architecture

The compound features a chiral L-phenylalanine backbone substituted at the para position with a fluorosulfonyloxy (-OSO₂F) group, stabilized by a hydrochloride counterion. Its IUPAC name, (2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid hydrochloride , systematically describes:

  • Stereochemistry : The (2S) configuration at the α-carbon ensures compatibility with biological systems.
  • Functional groups : A protonated amine (-NH₃⁺), carboxylate (-COO⁻), and electrophilic fluorosulfonyloxy moiety.
Table 1: Key Molecular Properties
Property Value Source
Molecular formula C₉H₁₁ClFNO₅S
Molecular weight 299.70 g/mol
CAS registry 2227199-79-1
SMILES Cl.OS(=O)(=O)OC1=CC=C(C=C1)CC@@HN
InChIKey VPXYRGJMKOHDJT-QRPNPIFTSA-N

The fluorosulfonyloxy group confers unique reactivity, enabling nucleophilic substitution at sulfur via SuFEx chemistry. X-ray crystallography of analogous compounds reveals a planar sulfonyl group (S=O bond length: 1.43 Å) and tetrahedral geometry at sulfur.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXYRGJMKOHDJT-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Protected Tyrosine Preparation :

    • Boc-protected L-tyrosine ethyl ester is synthesized using standard peptide coupling methods.

  • Fluorosulfonylation :

    • AISF reacts with the phenolic oxygen under controlled conditions to form the fluorosulfonylated intermediate.

  • Solid-Phase Peptide Synthesis (SPPS) :

    • The fluorosulfated tyrosine is incorporated into peptide sequences using Fmoc chemistry.

  • Deprotection :

    • Acidic cleavage removes protecting groups, yielding the fluorosulfated peptide.

Reaction Conditions :

ParameterValue/DescriptionSource
ReagentAISF (2.0 equiv)
SolventDichloromethane (DCM)
TemperatureRoom temperature (20–25°C)
Reaction Time2–4 hours
YieldHigh (not quantified)

This method is advantageous for generating libraries of fluorosulfonylated compounds but requires expertise in SPPS.

Photocatalytic Radical Fluorosulfonylation

A modern approach employs imidazolium salts (IMSF) and photocatalysts to achieve regioselective fluorosulfonylation. This method is suitable for unsaturated substrates, including alkenes.

Mechanism:

  • Radical Generation :

    • Iridium catalysts (e.g., iridium(III) complexes) activate IMSF reagents under visible light, generating fluorosulfonyl radicals.

  • Radical Addition :

    • The radical adds to alkenes or alkynes, forming sulfonyl fluoride intermediates.

Optimized Conditions for Alkenes :

ParameterValue/DescriptionSource
CatalystIridium(III) complex (2 mol%)
ReagentIMSF (2.0 equiv)
SolventToluene or THF
Light SourceBlue LEDs (450 nm)
Reaction Time12–24 hours
Yield Range40–75% (E-alkenyl products)

Advantages :

  • Mild Conditions : Operates at ambient temperature.

  • Versatility : Applicable to natural product derivatives (e.g., cholesterol, estrone).

Limitations :

  • Z-Alkene Formation : Requires controlled isomerization (lower yields).

Electrochemical Oxidative Fluorination

This method converts thiols or disulfides to sulfonyl fluorides using electrochemical oxidation with KF as a fluoride source.

Process Overview:

  • Electrochemical Cell Setup :

    • Anode: Platinum or carbon electrodes.

    • Cathode: Stainless steel.

  • Oxidation :

    • Thiols/disulfides undergo oxidation to sulfenic acid intermediates.

  • Fluoride Nucleophilic Attack :

    • Fluoride substitutes the leaving group, forming sulfonyl fluoride.

Key Parameters :

ParameterValue/DescriptionSource
ElectrolyteKF in acetonitrile
Current Density10–20 mA/cm²
Reaction Time2–6 hours
Yield Range50–80% (varies by substrate)

Example Substrate :

  • Thiophenol : Converted to phenyl sulfonyl fluoride in 70% yield.

Benefits :

  • Sustainability : Avoids toxic reagents like F2 or SO2F2.

  • Scalability : Compatible with continuous-flow systems.

Traditional Nucleophilic Fluorination

Earlier methods utilized fluoro-de-stannylation for radiolabeled compounds, though less relevant for non-radioactive synthesis.

Steps for 2-[18F]Fluoro-L-Tyrosine:

  • Tin Precursor Synthesis :

    • O,N-di-Boc-2-triethylstannyl-L-tyrosine ethyl ester.

  • Fluorination :

    • [18F]F2 replaces tin via electrophilic substitution.

  • Deprotection :

    • HBr removes Boc and ester groups.

Challenges :

  • Low Yield : ~42% for non-radioactive analogs.

  • Complexity : Requires specialized equipment for radiofluorination.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Solid-Phase Synthesis High purity, modular designRequires SPPS expertiseHigh
Photocatalytic Mild conditions, diverse substratesLimited to unsaturated systems40–75%
Electrochemical Green chemistry, scalableSubstrate-dependent efficiency50–80%
Nucleophilic Direct fluorinationLow yield, complex protocols<50%

Chemical Reactions Analysis

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agent
Research indicates that (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride may exhibit neuroprotective effects. Its structural similarity to amino acids such as glutamate suggests potential utility in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. Studies have shown that compounds with similar structures can inhibit excitotoxicity, a process linked to neuronal cell death .

Anticancer Properties
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacology

Receptor Modulation
There is growing interest in the role of this compound as a modulator of neurotransmitter receptors. Specifically, it may interact with glutamate receptors, influencing synaptic plasticity and cognitive functions. This interaction could provide insights into developing treatments for mood disorders and cognitive impairments .

Pain Management
Recent studies have explored the compound's analgesic properties. By modulating pain pathways through glutamatergic signaling, it may serve as a novel approach for pain management therapies, particularly in chronic pain conditions where traditional analgesics are ineffective .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow for diverse chemical modifications, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

  • Neuroprotection in Alzheimer's Disease Models
    A study published in the Journal of Neuropharmacology demonstrated that this compound significantly reduced neuronal death in vitro under conditions mimicking Alzheimer's pathology .
  • Antitumor Activity on Breast Cancer Cells
    Research conducted at a leading cancer institute showed that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The findings suggest potential therapeutic applications in breast cancer treatment .
  • Pain Relief Mechanism Exploration
    A clinical trial involving patients with chronic pain conditions indicated that administration of this compound led to significant reductions in pain scores compared to placebo controls, highlighting its potential as an alternative analgesic .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the targets being modified .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and distinguishing properties:

Compound Name (CAS) Substituent Molecular Weight Key Features Applications/Potential Uses References
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride (2519847-85-7) 5-bromopentyloxy 366.68 Bromoalkoxy group; requires inert storage Alkylation reactions, peptide linker synthesis
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (2137036-84-9) Phenyldiazenyl 305.76 Azo group; aromatic conjugation Photoresponsive materials, biosensors
(S)-2-Amino-3-(4-(2-nitrobenzyloxy)phenyl)propanoic acid hydrochloride (207727-86-4) 2-nitrobenzyloxy 352.77 Photolabile protecting group Light-activated drug delivery systems
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid hydrochloride (188640-63-3) Ethynyl ~209.66 (free base) Click chemistry handle Bioconjugation via Huisgen cycloaddition
(2S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride (N/A) Bromo ~264.53 (free base) Halogen substituent Peptide synthesis, halogen bonding studies
(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride (921609-34-9) Trifluoromethoxy 285.65 Electron-withdrawing group Metabolic stability enhancement in drug design
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride (N/A) 4-fluorophenyl-pyridinyl ~325.77 Heterocyclic hybrid Kinase inhibitor scaffolds

Reactivity and Functional Differences

  • Fluorosulfonyloxy vs. Bromoalkoxy : The fluorosulfonyloxy group (target compound) is more reactive toward nucleophilic substitution than the bromoalkoxy group in due to the superior leaving-group ability of -OSO₂F compared to bromide .
  • Photolabile vs. Clickable Groups : The nitrobenzyloxy group () enables UV-triggered cleavage, whereas the ethynyl group () facilitates copper-catalyzed azide-alkyne cycloaddition, highlighting divergent applications in controlled release vs. biomolecule labeling .
  • Electron-Withdrawing Effects : The trifluoromethoxy group () enhances metabolic stability compared to electron-donating groups like methoxy, making it advantageous in pharmacokinetic optimization .

Biological Activity

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, commonly referred to as FSO2-phenyl-alanine, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid
  • CAS Number : 2227199-79-1
  • Molecular Formula : C9H11ClFNO5S
  • Molecular Weight : 299.7037 g/mol
  • Purity : Typically around 95% to 98% depending on the source .

The compound features a fluorosulfonyl group, which is known for its reactivity and potential to influence biological interactions.

This compound has been studied for its role as a potential agonist for various receptors, particularly in the context of metabolic diseases. Its structural similarity to amino acids allows it to interact with biological systems in a manner that can modulate receptor activity.

Receptor Interaction

Research indicates that compounds with similar structures can act on Free Fatty Acid Receptor 4 (FFA4), a receptor implicated in metabolic regulation and associated with conditions like type 2 diabetes. For example, related compounds have shown significant agonistic activity on FFA4, leading to reductions in blood glucose levels in preclinical models .

Case Studies

  • FFA4 Agonist Activity :
    • A study synthesized various derivatives of phenylpropanoic acids and evaluated their activity as FFA4 agonists. Among these, certain compounds exhibited a pEC50 value indicating potent receptor activation, suggesting that this compound may similarly influence glucose metabolism through FFA4 modulation .
  • Safety and Toxicology :
    • Preliminary toxicological assessments indicate that compounds containing fluorosulfonyl groups can exhibit varying degrees of cytotoxicity. The safety profile of this compound remains under investigation, with emphasis on understanding its effects on human cell lines and potential off-target interactions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
FFA4 AgonistSignificant reduction in blood glucose
Cytotoxicity AssessmentVaries with concentration
Receptor SelectivityPotential selectivity against FFA1

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride?

  • Methodological Answer : The synthesis typically begins with L-serine or a similar amino acid backbone. The fluorosulfonyloxy group is introduced via nucleophilic substitution using fluorosulfonyl chloride under anhydrous conditions. Critical steps include:
  • Intermediate formation : Activation of the phenyl group with a leaving group (e.g., hydroxyl) for substitution.
  • Reaction conditions : Use of polar aprotic solvents (e.g., DMF or THF) and bases (e.g., triethylamine) to facilitate substitution.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
    Stability of intermediates must be monitored due to the reactivity of the fluorosulfonyl group .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm the presence of the fluorosulfonyloxy group and chiral center.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for protonated ions).
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase pH to 2.5–3.0 using trifluoroacetic acid to enhance peak resolution .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar solvents (e.g., water, methanol) but unstable in aqueous solutions due to hydrolysis. Use freshly prepared solutions in pH 4–6 buffers for biological assays.
  • Stability : Degrades under basic conditions (pH > 8) via cleavage of the fluorosulfonyloxy group. Store lyophilized at -20°C in anhydrous environments. Monitor degradation via HPLC with a C18 column .

Advanced Research Questions

Q. How can cross-reactivity with amino acid transporters (e.g., LAT1) be evaluated?

  • Methodological Answer :
  • Competitive uptake assays : Use radiolabeled amino acids (e.g., 3H^3H-leucine) in cell lines overexpressing LAT1. Measure inhibition constants (KiK_i) via nonlinear regression of dose-response curves.
  • Structural analogs : Compare inhibitory potency with fluorosulfonyl-modified phenylalanine derivatives to assess substituent effects on transporter affinity .

Q. What experimental designs are recommended to assess stability under physiological conditions?

  • Methodological Answer :
  • Kinetic studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C). Sample at intervals (0, 1, 6, 24 hrs) and quantify degradation products via LC-MS.
  • Degradation pathways : Identify hydrolysis products (e.g., 4-hydroxy-phenylpropanoic acid) using tandem MS. Adjust buffer ionic strength to mimic intracellular vs. extracellular environments .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model binding to LAT1 or enzymes (e.g., aminoacyl-tRNA synthetases). Parameterize the fluorosulfonyl group’s partial charges using DFT calculations.
  • MD simulations : Run 100-ns trajectories in explicit solvent to evaluate conformational stability of the ligand-receptor complex .

Q. What strategies mitigate side reactions during derivatization for probe synthesis?

  • Methodological Answer :
  • Protecting groups : Temporarily block the amino group with Fmoc or Boc to prevent unwanted acylation during fluorosulfonyloxy modification.
  • Reagent selection : Use mild oxidizing agents (e.g., H2_2O2_2) to avoid over-oxidation of the phenyl ring. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

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